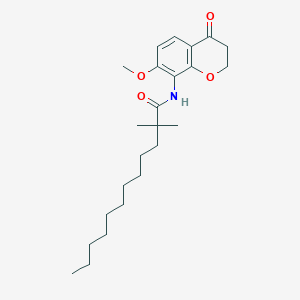
N-(7-Methoxy-4-chromanon-8-yl)-2,2-dimethyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEI-6522, also known as N-(7-methoxy-4-oxochroman-8-yl)-2,2-dimethyldodecanamide, is a small molecule drug developed by Teijin Ltd. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. TEI-6522 has shown significant potential in lowering serum cholesterol levels and inhibiting foam cell formation, making it a promising candidate for the treatment of atherosclerosis and hyperlipidemias .
Preparation Methods
Synthetic Routes and Reaction Conditions: TEI-6522 is synthesized through a series of chemical reactions involving the formation of N-(4-oxochroman-8-yl)amide derivatives. The key steps include:
Formation of 4-chromanone: The synthesis begins with the preparation of 4-chromanone, which is essential for the inhibitory activity of the compound.
Introduction of Alkoxy Group: An alkoxy group is introduced at position 7 of the 4-chromanone moiety to enhance the lipophilicity and potency of the compound.
Amide Formation: The final step involves the formation of the amide bond, resulting in the production of TEI-6522.
Industrial Production Methods: The industrial production of TEI-6522 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TEI-6522 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of TEI-6522 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Chemistry: As a potent ACAT inhibitor, TEI-6522 is used in research to study cholesterol metabolism and the development of new cholesterol-lowering drugs.
Biology: The compound is used to investigate the role of ACAT in foam cell formation and atherosclerosis.
Medicine: TEI-6522 has shown promise in preclinical studies for the treatment of hyperlipidemias and atherosclerosis.
Mechanism of Action
TEI-6522 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, TEI-6522 reduces the formation of cholesterol esters, leading to decreased cholesterol levels in the blood. The compound also inhibits foam cell formation, which is crucial in the development of atherosclerotic plaques .
Comparison with Similar Compounds
CI-1011: Another ACAT inhibitor with lower potency compared to TEI-6522.
YM-750: A compound with similar ACAT inhibitory activity but different structural features.
Probucol: An antioxidant and cholesterol-lowering agent with a different mechanism of action.
Uniqueness of TEI-6522: TEI-6522 stands out due to its high potency in inhibiting ACAT, its significant cholesterol-lowering activity, and its ability to inhibit foam cell formation. These properties make it a promising candidate for the treatment of atherosclerosis and hyperlipidemias .
Properties
Molecular Formula |
C24H37NO4 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-(7-methoxy-4-oxo-2,3-dihydrochromen-8-yl)-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C24H37NO4/c1-5-6-7-8-9-10-11-12-16-24(2,3)23(27)25-21-20(28-4)14-13-18-19(26)15-17-29-22(18)21/h13-14H,5-12,15-17H2,1-4H3,(H,25,27) |
InChI Key |
DJBINNZKEHJIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC2=C1OCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837874.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B10837875.png)
![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)
![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)
![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
